N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide
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Description
N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C17H14ClN3OS2 and its molecular weight is 375.89. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Coordination Chemistry
Research has shown that chloroacetamide derivatives, including those structurally related to the compound , are crucial in the synthesis of novel organic compounds with potential biological activities. These compounds serve as key intermediates in the development of coordination complexes with metals, which can significantly impact their physical properties and biological activities. For example, coordination complexes constructed from pyrazole-acetamide derivatives demonstrate intriguing hydrogen bonding interactions that influence the self-assembly process, leading to diverse supramolecular architectures. Such complexes are not only of interest for their structural aesthetics but also for their potential in various applications, including as catalysts in organic synthesis and in materials science (Chkirate et al., 2019).
Biological Activities
The compound's related structures have been evaluated for their biological activities, including antibacterial and anti-inflammatory effects. For instance, studies have synthesized derivatives exhibiting significant anti-inflammatory activity, showcasing the potential of these compounds in medicinal chemistry (Sunder & Maleraju, 2013). Moreover, coordination complexes derived from similar compounds have shown outstanding antibacterial activities against various strains, suggesting their potential as novel antibiotic agents. The minimum inhibitory concentration (MIC) values of these complexes have been compared favorably against traditional antibiotics, indicating their promise in addressing antibiotic resistance (Chkirate et al., 2022).
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3OS2/c18-11-3-5-12(6-4-11)21-17(14-9-23-10-15(14)20-21)19-16(22)8-13-2-1-7-24-13/h1-7H,8-10H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWRWULFBWUNJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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